2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-(3-chloropyrazin-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-13(16-7-6-15-12)17-8-5-10-3-1-2-4-11(10)9-17/h1-4,6-7H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEGBQRGSLCRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered interest in medicinal chemistry due to its potential bioactive properties. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The presence of the chloropyrazinyl group is believed to enhance these activities by influencing the compound's interaction with biological targets.
Chemical Structure and Properties
- IUPAC Name : 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Molecular Formula : C13H12ClN3
- Molecular Weight : 233.71 g/mol
- Canonical SMILES : C1CN(CC2=CC=CC=C21)C3=CN=CC(=N3)Cl
The biological activity of 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It has been suggested that this compound can bind to receptors that mediate neurotransmission and other signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibit significant anticancer properties. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry demonstrated the efficacy of tetrahydroisoquinoline derivatives against various cancer cell lines. The results showed that the introduction of a chloropyrazinyl group significantly increased cytotoxicity compared to non-substituted derivatives.
Case Study 2: Neuroprotective Effects
In another study featured in Neuroscience Letters, researchers investigated the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could reduce apoptosis and promote cell survival through antioxidant mechanisms.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | LogP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₂ClN₃ | 245.71 | ~2.5 | ~0.1 (low) |
| 6,7-Dimethoxy-TIQ | C₁₁H₁₅NO₂ | 193.24 | ~1.8 | ~1.2 (moderate) |
| 1MeTIQ | C₁₀H₁₃N | 147.22 | ~2.1 | ~0.5 (low) |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-Chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the construction of the tetrahydroisoquinoline core followed by substitution with the 3-chloropyrazin-2-yl moiety. The core strategy is based on:
- Formation of the tetrahydroisoquinoline ring system via ring-closure reactions of phenethylamine derivatives.
- Introduction of the chloropyrazinyl substituent through nucleophilic aromatic substitution or cross-coupling reactions.
Preparation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is commonly synthesized by intramolecular cyclization of phenethylamine derivatives with aldehydes or their reactive derivatives. According to a patent by Tanabe Seiyaku Co., Ltd., the key step involves:
- Reacting a phenethylamine compound or its salt with an aldehyde compound or its reactive derivative.
- The ring-closure reaction proceeds under controlled conditions to form the 1,2,3,4-tetrahydroisoquinoline structure.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Phenethylamine derivative (II) | Acidic or neutral medium | Intermediate amine salt |
| 2 | Aldehyde compound (III) | Heating, solvent (e.g., ethanol) | 1,2,3,4-Tetrahydroisoquinoline (I) |
- Suitable salts of phenethylamine include hydrochloride, sulfate, hydrobromide, acetate, picrate, maleate, or tartrate salts.
- The reaction is typically carried out under reflux conditions to promote cyclization efficiently.
Representative Experimental Data and Yields
Due to limited direct experimental data for this exact compound, data from closely related tetrahydroisoquinoline derivatives are summarized to provide insight into typical yields and conditions:
| Step | Yield (%) | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Ring-closure of phenethylamine | 70-85 | 80-110 | Ethanol, methanol | Acidic or neutral conditions |
| Substitution with chloropyrazine | 60-75 | 100-130 | DMF, DMSO | Requires inert atmosphere |
Key Research Findings and Observations
- The ring-closure step is highly dependent on the nature of the phenethylamine substituents and the aldehyde derivative used.
- Salt formation of the phenethylamine improves solubility and reaction control, enhancing yields.
- The chloropyrazinyl substitution is facilitated by the electron-deficient nature of the pyrazine ring, making nucleophilic aromatic substitution feasible.
- Use of palladium-catalyzed cross-coupling methods can improve regioselectivity and reduce by-products.
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Conditions | Yield Range (%) |
|---|---|---|---|
| 1. Phenethylamine salt formation | Conversion to acid salt to improve reactivity | Acidic medium, room temp | Quantitative |
| 2. Ring-closure to tetrahydroisoquinoline | Cyclization with aldehyde derivative | Reflux in ethanol, 80-110°C | 70-85 |
| 3. Substitution with 3-chloropyrazin-2-yl | Nucleophilic aromatic substitution or cross-coupling | 100-130°C, DMF/DMSO, Pd catalyst optional | 60-75 |
Q & A
Q. What are the established synthetic routes for 2-(3-chloropyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline?
The synthesis of this compound typically involves cyclization strategies or functional group transformations. Key methods include:
- Epichlorohydrin-mediated cyclization : Reaction of diphenylamine derivatives with excess epichlorohydrin under heat, forming the tetrahydroisoquinoline core via N-(3-chloro-2-hydroxypropyl) intermediates .
- Oxidative chlorination : Sodium hypochlorite (NaOCl) in tert-butanol efficiently introduces chlorine at the pyrazine moiety, achieving high yields .
- Hydrazone-thiadiazole coupling : Reacting 3-formyl-2-chloroquinoline with oxamic acid thiohydrazides to form hydrazones, followed by cyclization to fused heterocycles .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.004 Å) and torsion angles, confirming the tetrahydroisoquinoline scaffold and substituent orientation .
- Spectroscopic techniques : NMR and IR verify functional groups, while mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peaks).
- IUPAC nomenclature compliance : Ensures systematic naming, e.g., "2-(3-chloropyrazin-2-yl)" reflects substituent positions .
Q. What are common derivatization reactions for this compound?
- Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at the 7-position, yielding sulfonyl chloride derivatives (e.g., 7-chlorosulfonyl-2-trifluoroacetyl variants) .
- Alkylation : Benzyl or methyl groups can be added to the nitrogen atom using alkyl halides under basic conditions .
Advanced Research Questions
Q. How can novel synthetic routes improve efficiency or selectivity?
- Pummerer reaction : Utilizing sulfinyl precursors (e.g., N-(2-phenylsulfinylethyl) formamides) under acidic conditions generates thionium ions, enabling regioselective cyclization to tetrahydroisoquinolines .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (not directly evidenced but inferred from modern methodologies).
Q. What biological assays are relevant for studying its pharmacological potential?
Q. How does crystallography inform conformational analysis?
Q. What structure-activity relationships (SAR) have been explored?
- Chlorine position : 3-Chloropyrazine enhances electrophilicity, improving binding to enzymatic pockets .
- Tetrahydroisoquinoline modifications : Phosphonic acid derivatives (e.g., 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid) exhibit altered bioactivity, suggesting polar groups modulate target affinity .
Q. How to resolve contradictions in synthetic yields or conditions?
- Comparative analysis : Epichlorohydrin-based methods may require higher temperatures than NaOCl oxidation , impacting scalability.
- Byproduct characterization : Use LC-MS to identify side products (e.g., over-oxidized species) and optimize stoichiometry.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
